Chromoionophore VI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

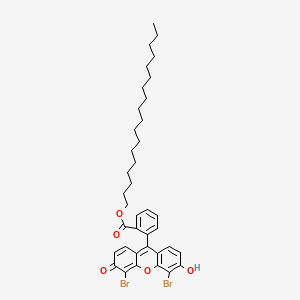

octadecyl 2-(4,5-dibromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46Br2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-44-38(43)28-21-18-17-20-27(28)33-29-22-24-31(41)34(39)36(29)45-37-30(33)23-25-32(42)35(37)40/h17-18,20-25,41H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRQTSPKAXLQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409202 | |

| Record name | Chromoionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138833-47-3 | |

| Record name | 4′,5′-Dibromofluorescein octadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138833-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromoionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Chromoionophore VI: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore VI, scientifically known as 9-(diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine and also referred to by its ETH designation, ETH 5350, is a highly lipophilic, hydrogen ion-selective chromoionophore. Its profound color change upon protonation and deprotonation makes it a valuable component in the fabrication of optical sensors, particularly for the determination of various ions in aqueous solutions. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and experimental applications of this compound, with a focus on its role in chemical sensing.

Discovery and Core Structure

This compound belongs to the benzo[a]phenoxazine class of dyes, which are structurally related to Nile Blue. The core structure consists of a rigid pentacyclic system with a diethylamino group at the 9-position, which acts as an electron-donating group, and an imino group at the 5-position, which serves as the protonation site. The long-chain octadecanoyl group attached to the imino nitrogen imparts high lipophilicity to the molecule, ensuring its stable incorporation into polymeric membranes used in optical sensors.

The development of this compound arose from the need for highly sensitive and selective optical transducers for ion-selective electrodes (ISEs) and optodes. Its design allows for a significant spectral shift upon changes in pH within the sensing membrane, which can be coupled to the concentration of a target analyte through the use of a specific ionophore.

Synthesis of this compound

Generalized Synthetic Pathway:

Caption: Generalized synthetic scheme for this compound.

Physicochemical and Optical Properties

This compound is a dark-colored solid, highly soluble in organic solvents and plasticizers commonly used in sensor membranes, such as bis(2-ethylhexyl) sebacate (DOS) and 2-nitrophenyl octyl ether (o-NPOE). Its key characteristic is the significant change in its absorption spectrum upon protonation.

| Property | Value | Conditions |

| Chemical Formula | C44H65N3O | |

| Molecular Weight | 652.01 g/mol | |

| Appearance | Dark crystalline solid | |

| λmax (Deprotonated Form) | ~536 nm | In PVC membrane |

| λmax (Protonated Form) | ~665 nm | In PVC membrane |

| pKa | High (specific value depends on membrane composition) | In polymeric membrane |

Table 1: Physicochemical and Optical Properties of this compound.

The high pKa of this compound is advantageous for its use in sensors for anions, as it allows for a strong driving force for the co-extraction of the anion and a proton into the sensing membrane.

Mechanism of Action in Optical Sensors

This compound functions as a hydrogen ion indicator within a lipophilic sensor membrane. The general principle of operation in an anion-selective optode is based on a co-extraction mechanism.

Caption: Ion-exchange mechanism in a sensor membrane.

In the absence of the target anion in the sample, the chromoionophore is in its deprotonated, colored form. When the sensor is exposed to a sample containing the target anion, the ionophore selectively binds to the anion at the membrane-sample interface. To maintain charge neutrality within the organic membrane, a proton from the sample is co-extracted and protonates the chromoionophore. This protonation leads to a color change in the membrane, which can be measured spectrophotometrically. The extent of this color change is proportional to the concentration of the target anion in the sample.

Experimental Protocols

Preparation of a Nitrite-Selective Optical Membrane

This protocol describes the fabrication of a typical PVC-based optical sensing membrane for the detection of nitrite ions.

Materials:

-

This compound

-

Rhodium(III) 5,10,15,20-tetrakis(p-tert-butylphenyl)porphyrin (Rh-tBTPP) (Nitrite Ionophore)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

2-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Cocktail Preparation: In a glass vial, dissolve the following components in approximately 1 mL of THF:

-

10 mg PVC

-

20 mg o-NPOE

-

0.5 mg this compound

-

1.0 mg Rh-tBTPP

-

-

Membrane Casting: Cast the homogenous solution onto a clean glass slide or into a glass ring placed on a glass slide.

-

Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.

-

Membrane Conditioning: Once the membrane is formed, condition it in a buffer solution (e.g., 50 mM phosphate buffer, pH 4.5) for several hours before use.

Measurement Workflow

Caption: Experimental workflow for sensor measurement.

Data Acquisition:

The absorbance of the membrane is typically measured at two wavelengths corresponding to the peaks of the deprotonated and protonated forms of this compound (e.g., 536 nm and 665 nm). The ratio of the absorbance at these two wavelengths is then used to determine the degree of protonation of the chromoionophore, which is related to the analyte concentration.

Conclusion

This compound is a well-established and versatile optical transducer for the development of ion-selective sensors. Its high lipophilicity ensures stable incorporation into sensing membranes, while its distinct color change upon protonation provides a sensitive and reliable analytical signal. The understanding of its synthesis, properties, and mechanism of action, as outlined in this guide, is crucial for the rational design and optimization of novel optical sensing platforms for a wide range of applications in environmental monitoring, clinical diagnostics, and industrial process control.

An In-depth Technical Guide to Lipophilic pH Indicators for Ion-Selective Sensors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lipophilic pH indicators, also known as chromoionophores, and their application in the development of ion-selective sensors. These sensors are critical tools in a variety of fields, from environmental monitoring and industrial process control to biomedical research and pharmaceutical development. This document details the core principles of these sensors, provides structured data on key indicators, outlines detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to Lipophilic pH Indicators in Ion-Selective Sensing

Ion-selective sensors are analytical devices that measure the activity of a specific ion in a sample. They typically consist of a membrane that selectively interacts with the target ion. Lipophilic pH indicators are essential components in optical ion-selective sensors (optodes) and can also be used in potentiometric sensors. These indicators are organic dyes that are soluble in the lipophilic sensor membrane and change their optical properties (color or fluorescence) in response to changes in pH within the membrane.

The operational principle of most ion-selective sensors relies on an ion-exchange mechanism at the sample-membrane interface.[1] An ionophore, a molecule that selectively binds the target ion, facilitates the transfer of the target ion from the aqueous sample into the organic membrane phase. To maintain charge neutrality within the membrane, this transfer is coupled with the exchange of another ion, typically a proton (H+). The lipophilic pH indicator, which is also embedded in the membrane, responds to this change in proton concentration, resulting in a measurable optical signal that is proportional to the concentration of the target ion.[1]

The key components of an ion-selective sensor membrane are:

-

Polymer Matrix: Provides mechanical stability to the sensor. Poly(vinyl chloride) (PVC) is a commonly used polymer.

-

Plasticizer: A lipophilic solvent that dissolves the other membrane components and ensures the mobility of ions and ionophores within the membrane.

-

Ionophore: A molecule that selectively binds the target ion. The choice of ionophore determines the selectivity of the sensor.

-

Lipophilic pH Indicator (Chromoionophore): An acid-base indicator that transduces the change in intramembrane pH into an optical signal.

-

Ionic Additives (Optional): Lipophilic salts can be added to the membrane to reduce membrane resistance and improve the sensor's response characteristics.

Properties of Common Lipophilic pH Indicators

The selection of a suitable lipophilic pH indicator is crucial for the optimal performance of an ion-selective sensor. The most important property of a chromoionophore is its acid dissociation constant (pKa) within the specific membrane environment, as this determines the sensor's working range. The pKa of an indicator can be significantly influenced by the composition of the membrane, particularly the type of polymer and plasticizer used.

Below is a table summarizing the properties of some commonly used lipophilic pH indicators. Please note that the pKa values are highly dependent on the membrane composition and the values provided should be considered as approximations.

| Chromoionophore | Common Name/Abbreviation | pKa (in PVC membrane) | Typical Wavelengths (nm) | Notes |

| 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | Chromoionophore I / ETH 5294 | ~11.1 - 12.0[2] | Abs: ~555 (deprotonated), ~664 (protonated) | A widely used indicator with a high pKa, suitable for sensors for strongly complexed cations. |

| 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine | Chromoionophore II / ETH 2439 | Varies with membrane | - | A phenoxazine derivative used in various ion-selective optodes. |

| 4',5'-Dibromofluorescein octadecyl ester | - | - | - | A lipophilic derivative of fluorescein. |

| Nile Blue Derivatives | - | Varies (e.g., ~6-8 for some derivatives)[3] | Abs/Em: ~630 / ~670 | The pKa and spectral properties can be tuned by chemical modification.[4][5] |

| SNARF®-1 and pHrodo™ Red lipid conjugates | - | Varies | - | Fluorescent indicators that can be covalently linked to lipids for membrane incorporation. |

Signaling Mechanisms in Ion-Selective Sensors

The signaling mechanism in ion-selective sensors based on lipophilic pH indicators involves a coupled transport of the target ion and protons across the sample/membrane interface.

Cation-Selective Sensors

In a cation-selective sensor, the ionophore (L) selectively binds the target cation (M⁺) from the sample and transports it into the membrane phase. To maintain charge neutrality, a proton (H⁺) is released from the protonated chromoionophore (H-Ind⁺) into the aqueous sample. This deprotonation of the chromoionophore leads to a change in its absorbance or fluorescence.

Anion-Selective Sensors

For an anion-selective sensor, the ionophore (L), which is often a charged species itself (e.g., a metal complex), facilitates the extraction of the target anion (A⁻) from the sample into the membrane. This process is coupled with the co-extraction of a proton (H⁺) from the sample, which then protonates the deprotonated chromoionophore (Ind). The resulting change in the protonation state of the indicator produces the optical signal.

Experimental Protocols

This section provides a generalized, step-by-step protocol for the fabrication of a PVC membrane-based ion-selective optode.

Materials and Reagents

-

High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS), o-nitrophenyl octyl ether (o-NPOE))

-

Ionophore selective for the target ion

-

Lipophilic pH indicator (Chromoionophore)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB)) (optional)

-

Tetrahydrofuran (THF), analytical grade

Preparation of the Membrane Cocktail

-

Component Weighing: Accurately weigh the membrane components. A typical composition might be (by weight):

-

33% PVC

-

65-66% Plasticizer

-

1-2% Ionophore + Chromoionophore + Ionic Additive

-

-

Dissolution: Dissolve the weighed components in a minimal amount of THF in a small, clean glass vial.

-

Homogenization: Stir the mixture with a magnetic stirrer until all components are completely dissolved and the solution is homogeneous.

Membrane Casting and Sensor Fabrication

-

Casting: Pour the membrane cocktail into a glass ring (e.g., 20-30 mm diameter) placed on a clean, flat glass plate.

-

Solvent Evaporation: Cover the casting ring with a watch glass to allow for slow evaporation of the THF. Let the membrane form overnight at room temperature in a dust-free environment.

-

Membrane Cutting: Once the membrane is fully formed and the solvent has evaporated, carefully peel it from the glass plate. Cut out small discs of the desired size (e.g., 5-7 mm diameter) for sensor fabrication.

-

Sensor Assembly (for Optodes): Mount the membrane disc at the end of a suitable support, such as a plasticized PVC tube or a fiber optic probe.

-

Conditioning: Before use, condition the sensor membrane by soaking it in a solution of the primary ion for a few hours. This step ensures that the membrane is equilibrated with the target ion.

Conclusion

Lipophilic pH indicators are indispensable components in the design of ion-selective optical sensors. Their ability to transduce ion-exchange events at the membrane surface into a measurable optical signal provides a versatile platform for the detection of a wide range of ions. The performance of these sensors is critically dependent on the properties of the chosen chromoionophore, particularly its pKa in the membrane environment, as well as the overall composition of the sensor membrane. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the development and application of ion-selective sensor technologies. Further research into novel lipophilic indicators with tailored pKa values and enhanced photophysical properties will continue to drive innovation in this important field of analytical chemistry.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

4',5'-Dibromofluorescein Octadecyl Ester: A Technical Guide for Researchers

An In-depth Guide to the Applications of a Lipophilic Fluorescent Probe in Cellular and Biochemical Assays

Introduction

4',5'-Dibromofluorescein octadecyl ester is a lipophilic derivative of the fluorescent dye 4',5'-Dibromofluorescein. The addition of the C18 octadecyl ester chain confers significant hydrophobicity, making it an ideal candidate for incorporation into lipid bilayers and other nonpolar environments. This property, combined with the inherent fluorescence of the dibromofluorescein core, enables its use in a variety of applications, particularly in the fields of cell biology, biochemistry, and drug discovery. This technical guide provides an overview of its core applications, detailed experimental protocols, and the underlying principles of its use.

Physicochemical and Spectroscopic Properties

| Property | Value (for 4',5'-Dibromofluorescein) | Source |

| Molecular Formula | C20H10Br2O5 | N/A |

| Molecular Weight | 490.10 g/mol | N/A |

| Excitation Maximum (λex) | ~520 nm | N/A |

| Emission Maximum (λem) | ~535 nm | N/A |

| Extinction Coefficient | Not widely reported | N/A |

| Quantum Yield | Not widely reported | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol) | N/A |

| Insoluble in water | N/A |

Note: The octadecyl ester (C38H46Br2O5, MW: 742.57 g/mol ) will have significantly increased lipophilicity and will be virtually insoluble in aqueous solutions without the aid of surfactants or carriers. The spectral properties are expected to be similar to the parent compound but may exhibit slight shifts depending on the solvent environment.

Core Applications

The unique properties of 4',5'-Dibromofluorescein octadecyl ester make it suitable for two primary areas of research: as a lipophilic membrane tracer and as a fluorescent probe in polarization assays.

Lipophilic Membrane Tracer

The long octadecyl chain allows the molecule to readily insert and diffuse into cellular membranes. This makes it an excellent tool for labeling and tracking cell populations, organelles, or lipid domains.

Principle: The probe is introduced to a cell suspension or tissue, where it rapidly partitions into the lipid bilayers of plasma membranes and intracellular organelles. The lateral diffusion of the probe within the membrane allows for uniform labeling of the entire cell. Once incorporated, the probe is typically well-retained, allowing for long-term tracking of labeled cells.

Key Uses:

-

Cell Tracking: Labeled cells can be monitored in co-culture experiments or after transplantation to track their migration and fate.

-

Membrane Dynamics: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used with this probe to study membrane fluidity and the diffusion of lipid components.

-

Cell-Cell Fusion: Transfer of the dye between adjacent cell membranes can be used as an indicator of cell fusion events.

Fluorescence Polarization (FP) Assays

Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It relies on the principle that a small, rapidly tumbling fluorescent molecule (the tracer) will have a low polarization value, while a large molecule or complex that tumbles slowly will have a high polarization value.

Principle: When 4',5'-Dibromofluorescein octadecyl ester (the tracer) binds to a larger molecule (e.g., a protein), its rate of rotation slows dramatically. This change in rotational motion is detected as an increase in the polarization of the emitted fluorescence. In a competitive assay format, an unlabeled compound can compete with the fluorescent tracer for binding to the target molecule, resulting in a decrease in fluorescence polarization.

Key Uses:

-

Receptor-Ligand Binding Assays: Quantifying the affinity of a ligand for its receptor.

-

Enzyme Kinetics: Monitoring the interaction of an enzyme with its substrate or inhibitor.

-

High-Throughput Screening (HTS): Screening large compound libraries for potential drug candidates that disrupt a specific molecular interaction.

Experimental Protocols

The following are example protocols for the key applications of 4',5'-Dibromofluorescein octadecyl ester. These should be considered as starting points and may require optimization for specific experimental systems.

Protocol 1: General Cell Membrane Labeling

-

Reagent Preparation:

-

Prepare a 1 to 5 mM stock solution of 4',5'-Dibromofluorescein octadecyl ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

For adherent cells, grow them on coverslips or in culture dishes to the desired confluency.

-

For suspension cells, harvest and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

-

Labeling Procedure:

-

Dilute the stock solution to a final working concentration of 1 to 10 µM in pre-warmed culture medium or buffer. The optimal concentration should be determined empirically.

-

For adherent cells, remove the culture medium and add the labeling solution.

-

For suspension cells, resuspend the cell pellet in the labeling solution.

-

Incubate the cells for 5 to 30 minutes at 37°C. The incubation time may need to be optimized.

-

Remove the labeling solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove unincorporated probe.

-

-

Imaging:

-

Image the labeled cells using a fluorescence microscope equipped with standard fluorescein filter sets (e.g., excitation ~488 nm, emission ~520 nm).

-

Protocol 2: Competitive Fluorescence Polarization Binding Assay

-

Reagent Preparation:

-

Assay Buffer: A buffer appropriate for the target protein (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

-

Tracer (4',5'-Dibromofluorescein octadecyl ester): Prepare a concentrated stock in DMSO. The final concentration in the assay should be low (typically 1-10 nM) and determined empirically.

-

Target Protein: Purified protein at a concentration sufficient to cause a significant shift in polarization when bound to the tracer.

-

Competitor Compound: A series of dilutions of the unlabeled test compound.

-

-

Assay Procedure:

-

Add assay buffer to the wells of a black, low-binding microplate.

-

Add the competitor compound at various concentrations.

-

Add the target protein to all wells except for the "tracer only" controls.

-

Add the tracer (4',5'-Dibromofluorescein octadecyl ester) to all wells.

-

Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the competitor concentration.

-

Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value of the competitor.

-

Signaling Pathways and Mechanisms of Action

4',5'-Dibromofluorescein octadecyl ester is not known to directly participate in or modulate specific signaling pathways. Its primary mechanism of action is as a passive probe.

-

As a Membrane Tracer: Its action is based on its physicochemical properties, leading to its partitioning into and lateral diffusion within lipid membranes. It does not actively target any specific membrane components.

-

In Fluorescence Polarization Assays: Its role is that of a reporter molecule. The signal generated (the change in polarization) is a direct consequence of a binding event between the target molecules, not due to any biological activity of the probe itself.

The utility of 4',5'-Dibromofluorescein octadecyl ester lies in its ability to report on biological events (membrane dynamics, molecular binding) without perturbing them.

Conclusion

4',5'-Dibromofluorescein octadecyl ester is a versatile fluorescent probe with significant potential for researchers in cell biology and drug discovery. Its lipophilic nature makes it an effective tool for labeling and tracking cellular membranes, while its fluorescent properties are well-suited for the development of fluorescence polarization-based binding assays. By understanding the principles outlined in this guide and adapting the provided protocols, researchers can effectively leverage this compound to advance their scientific investigations.

In-Depth Technical Guide to Proton-Sensitive Chromoionophores for Anion Detection

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Proton-sensitive chromoionophores are a cornerstone of optical sensing technology for the detection of anions. These organic dyes exhibit changes in their optical properties, such as absorbance or fluorescence, in response to fluctuations in proton concentration. When incorporated into a selective sensing matrix with an anion-specific ionophore, they form the basis of highly sensitive and selective anion optodes. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and signaling pathways relevant to the application of proton-sensitive chromoionophores in anion detection.

The fundamental detection mechanism relies on an ion-exchange process at the interface of an aqueous sample and a hydrophobic sensing membrane. The membrane is typically a plasticized polymer, such as poly(vinyl chloride) (PVC), containing the chromoionophore and an anion-selective ionophore. The ionophore selectively binds to the target anion, facilitating its extraction into the membrane. To maintain charge neutrality within the membrane, a proton is co-extracted from the sample, leading to the protonation of the chromoionophore. This protonation event alters the electronic structure of the dye, resulting in a measurable optical signal that correlates with the anion concentration in the sample.

Quantitative Data

The performance of an anion-selective optode is dictated by the physicochemical properties of its components, particularly the pKa of the chromoionophore and the stability constant of the ionophore-anion complex. These parameters are highly dependent on the composition of the sensing membrane, especially the plasticizer used. Below are tables summarizing key quantitative data for common chromoionophores and ionophores.

Table 1: Acidity Constants (pKa) of Proton-Sensitive Chromoionophores in Different PVC Membrane Formulations

| Chromoionophore (ETH Number) | Structure | pKa in PVC-DOS Membrane | pKa in PVC-NPOE Membrane |

| ETH 5294 (Chromoionophore I) | 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | 12.8 | 10.5 |

| ETH 2439 | 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine | 12.2 | 9.7 |

| ETH 5350 | 5,9-Bis(diethylamino)benzo[a]phenoxazinium perchlorate | 10.0 | 7.8 |

| ETH 5418 | 9-(Diethylamino)-5-(4-nitrophenylimino)-5H-benzo[a]phenoxazine | 9.8 | 7.0 |

| ETH 5315 | 3-Octadecanoylamino-N,N,N',N'-tetramethyl-dipropylenetriamine | 18.0 | 16.0 |

| ETH 7061 | N,N'-Dioctadecyl-N,N'-dipropyl-3,6-dioxaoctanediamide | - | - |

| ETH 7075 | 1,3-Bis(N,N-dioctadecylcarbamoyl)benzene | - | - |

| ETH 2412 | N,N-Dicyclohexyl-N',N'-dioctadecyl-diglycolic diamide | - | - |

Data sourced from reference[1]. DOS: bis(2-ethylhexyl)sebacate; NPOE: o-nitrophenyloctylether.

Table 2: Stability and Selectivity Constants of Anion Ionophores

| Ionophore | Target Anion | Membrane Plasticizer | Logarithmic Stability Constant (log β) | Logarithmic Selectivity Coefficients (log K) |

| Co(III)cobyrinate | NO₂⁻ | DOS | 10.58 | - |

| Co(III)cobyrinate | NO₂⁻ | NPOE | 10.59 | - |

| ETH 9009 (organomercury) | Cl⁻ | DOS | 3.60 (for 2:1 complex) | - |

| ETH 9009 (organomercury) | Cl⁻ | NPOE | 3.61 (for 2:1 complex) | - |

| Thiourea-based ionophore IV | Cl⁻ | - | - | Increased selectivity over SCN⁻ |

Data for Co(III)cobyrinate and ETH 9009 from reference[1]. Data for thiourea-based ionophore from reference[2].

Experimental Protocols

Synthesis of a Proton-Sensitive Chromoionophore (General Strategy for ETH 5294)

ETH 5294, a derivative of Nile Red, can be synthesized through the condensation of a substituted 1-naphthol with a nitrosophenol derivative. The final step involves the acylation of the resulting phenoxazine dye to introduce the lipophilic octadecanoyl chain, which ensures its retention in the hydrophobic sensing membrane. While a detailed, step-by-step protocol is proprietary, the general synthetic route involves:

-

Synthesis of the Naphthol Precursor: Preparation of a suitably substituted 1-naphthol derivative.

-

Synthesis of the Nitrosophenol Precursor: Preparation of a 2-nitrosophenol derivative, often from a corresponding phenol.

-

Condensation Reaction: Reaction of the naphthol and nitrosophenol precursors in an acidic medium, typically with heating, to form the benzo[a]phenoxazine core.

-

Purification: Purification of the dye by column chromatography.

-

Acylation: Reaction of the purified dye with octadecanoyl chloride in the presence of a base to attach the lipophilic tail.

-

Final Purification: Final purification of the chromoionophore by recrystallization or column chromatography.

Fabrication of an Anion-Selective PVC Membrane Optode

This protocol describes the preparation of a thin-film optical sensor for anion detection.

Materials and Reagents:

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)

-

Anion Ionophore (selective for the target anion)

-

Proton-Sensitive Chromoionophore (e.g., ETH 5294)

-

Tetrahydrofuran (THF), anhydrous

-

Glass rings or slides for casting

-

Level surface for solvent evaporation

Procedure:

-

Preparation of the Membrane Cocktail:

-

In a clean, dry glass vial, dissolve approximately 33% (w/w) PVC and 66% (w/w) plasticizer (e.g., DOS) in a minimal amount of anhydrous THF. The total weight of PVC and plasticizer is typically around 100 mg.

-

To this solution, add the ionophore and chromoionophore. Typical concentrations are 1-2% (w/w) for the ionophore and 0.5-1% (w/w) for the chromoionophore relative to the total weight of the membrane.

-

Vortex the mixture until all components are completely dissolved, resulting in a clear, homogenous "cocktail."

-

-

Casting the Membrane:

-

Place a clean glass slide or a glass ring on a perfectly level surface in a dust-free environment.

-

Carefully pipette the membrane cocktail onto the glass slide or into the glass ring, allowing it to spread evenly.

-

Cover the casting setup with a petri dish to allow for slow evaporation of the THF. This prevents the formation of pinholes and ensures a uniform membrane.

-

-

Drying and Conditioning:

-

Allow the THF to evaporate completely, which typically takes 12-24 hours. The result is a thin, flexible, colored membrane.

-

Carefully peel the membrane from the glass slide or remove it from the ring.

-

Cut the membrane into small circles of a desired diameter (e.g., 5-7 mm).

-

Condition the membrane by soaking it in a solution of the primary anion for several hours before use.

-

Signaling Pathways and Workflows

Signaling Pathway for Anion Detection

The following diagram illustrates the ion-exchange mechanism that leads to the optical response in a proton-sensitive chromoionophore-based anion sensor.

Caption: Anion detection signaling pathway.

Experimental Workflow for Anion Measurement

This diagram outlines the typical workflow for determining the concentration of an anion using a fabricated optical sensor.

Caption: Experimental workflow for anion analysis.

Conclusion

Proton-sensitive chromoionophores are versatile tools for the development of optical sensors for a wide range of anions. The selectivity and sensitivity of these sensors can be fine-tuned by judicious selection of the ionophore, chromoionophore, and the composition of the hydrophobic membrane. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and implement robust anion detection systems. The continued development of novel chromoionophores and ionophores, along with advancements in sensor fabrication techniques, promises to further expand the applications of this powerful analytical technology.

References

Chromoionophore VI: A Technical Deep Dive into its Absorbance and Fluorescence Spectra

For Researchers, Scientists, and Drug Development Professionals

Chromoionophore VI, also known by its synonym ETH 7075 and chemically as 4',5'-Dibromofluorescein octadecyl ester, is a lipophilic pH indicator crucial in the development of optical sensors for ion detection. Its ability to change color and fluorescence in response to pH variations makes it a valuable tool in various analytical applications, including the determination of ion concentrations in biological and environmental samples. This technical guide provides an in-depth look at the absorbance and fluorescence properties of this compound, along with detailed experimental protocols for its use in optical sensing membranes.

Core Spectroscopic Properties

This compound exhibits distinct changes in its absorbance and fluorescence spectra upon protonation and deprotonation. These spectral shifts are the foundation of its function as a pH indicator in optical sensors.

Absorbance Spectra

In a typical plasticized poly(vinyl chloride) (PVC) membrane, a common matrix for ion-selective optodes, this compound displays well-defined absorbance maxima for its protonated and deprotonated forms. The protonated form of the chromoionophore has an absorbance maximum at approximately 472 nm , while the deprotonated form absorbs maximally at around 536 nm [1]. This significant spectral shift allows for ratiometric measurements, enhancing the accuracy and reliability of the sensor by minimizing interferences from fluctuations in light source intensity or detector sensitivity.

Fluorescence Spectra

The fluorescence properties of this compound are also highly dependent on its protonation state. Generally, the chromoionophore is excited at a wavelength of approximately 530 nm and exhibits an emission maximum at around 560 nm . The intensity of this fluorescence is modulated by the pH of the surrounding microenvironment within the sensor membrane.

Quantitative Spectral Data

A comprehensive understanding of the photophysical properties of this compound requires quantitative data on its molar extinction coefficient and fluorescence quantum yield. While extensive solvent-dependent data remains to be fully compiled in a single source, the following table summarizes the key known spectral parameters.

| Property | Value | Conditions | Reference |

| Absorbance Maximum (Protonated) | ~472 nm | Plasticized PVC membrane | [1] |

| Absorbance Maximum (Deprotonated) | ~536 nm | Plasticized PVC membrane | [1] |

| Excitation Maximum | ~530 nm | Not specified | [2] |

| Emission Maximum | ~560 nm | Not specified | [2] |

Signaling Pathway and Mechanism

The functioning of this compound in an ion-selective optode is based on an ion-exchange mechanism. In a sensor designed for a specific cation, for instance, the membrane is doped with an ionophore that selectively binds the target cation. To maintain charge neutrality within the membrane, this binding event is coupled with the deprotonation of the chromoionophore, leading to a change in its optical properties.

Ion-exchange signaling pathway in a cation-selective optode.

Experimental Protocols

The following provides a generalized yet detailed protocol for the fabrication of a PVC-based optical sensing membrane incorporating this compound. Researchers should adapt the specific quantities and components based on their target analyte and desired sensor characteristics.

Materials

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE))

-

This compound (ETH 7075)

-

Ionophore selective for the target analyte

-

Lipophilic salt/ion exchanger (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))

-

Tetrahydrofuran (THF), freshly distilled

Membrane Cocktail Preparation

-

Component Weighing: Accurately weigh the membrane components. A typical composition might be:

-

PVC: ~33% by weight

-

Plasticizer: ~65% by weight

-

This compound: ~0.5-1% by weight

-

Ionophore: ~1-2% by weight

-

Lipophilic salt: ~0.1-0.5% by weight

-

-

Dissolution: Dissolve all components in a minimal amount of high-purity THF in a clean, dry glass vial. Ensure complete dissolution by gentle vortexing or sonication. The final solution should be homogenous and free of particulates.

Membrane Casting and Curing

-

Casting: Cast the membrane cocktail onto a clean, flat glass plate or into a glass ring of a defined diameter. The volume of the cocktail will determine the final thickness of the membrane.

-

Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature. This process can take several hours. Slow evaporation is crucial for forming a homogenous and mechanically stable membrane.

-

Curing: Once the membrane is no longer tacky, it can be carefully peeled from the glass substrate. The membrane can then be cut into smaller discs for incorporation into the sensing device.

Experimental workflow for optode membrane fabrication.

Spectral Measurement

-

Conditioning: The prepared optode membrane should be conditioned in a buffer solution of a known pH to establish a baseline signal.

-

Measurement: The absorbance or fluorescence spectrum of the membrane is then recorded upon exposure to the sample solution containing the target analyte.

-

Data Analysis: The change in absorbance at the respective maxima of the protonated and deprotonated forms, or the change in fluorescence intensity, is correlated to the concentration of the analyte.

This guide provides a foundational understanding of the spectral properties and application of this compound. For specific applications, further optimization of the membrane composition and measurement conditions is recommended to achieve the desired sensor performance.

References

An In-depth Technical Guide to Ion-Carrier Based Chemical Sensors for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of ion-carrier based chemical sensors, with a specific focus on their utility in pharmaceutical research and drug development. These sensors, primarily in the form of ion-selective electrodes (ISEs), offer a powerful analytical tool for the direct, rapid, and selective measurement of a wide range of ionic species, including active pharmaceutical ingredients (APIs), excipients, and clinically relevant electrolytes.

Core Principles and Mechanism of Action

Ion-carrier based chemical sensors operate on the principle of potentiometry, which involves measuring the potential difference between a sensing electrode and a reference electrode under zero-current conditions.[1][2] The key component of the sensing electrode is an ion-selective membrane, typically a polymeric matrix, doped with a specific ion-carrier, also known as an ionophore.[3]

The ionophore is a lipophilic molecule that selectively and reversibly binds to a target ion. This selective interaction at the interface between the sample solution and the membrane generates a phase boundary potential. According to the Nernst equation, this potential is proportional to the logarithm of the activity of the target ion in the sample. By measuring this potential against a stable reference electrode, the concentration of the target ion can be determined.

The overall mechanism involves the following key steps:

-

Ion Recognition: The ionophore within the membrane selectively binds to the target analyte ion at the sample-membrane interface.

-

Ion Exchange/Transport: An ion-exchange equilibrium is established at the interface, leading to the partitioning of the analyte ion into the membrane phase.

-

Potential Generation: The charge separation at the phase boundary creates a potential difference.

-

Signal Transduction: The potential difference across the membrane is measured by a high-impedance voltmeter.

Quantitative Performance of Drug-Selective Electrodes

The performance of ion-carrier based sensors is characterized by several key parameters, including selectivity, linear range, and limit of detection. The selectivity of an electrode for a primary ion over an interfering ion is quantified by the selectivity coefficient (KpotA,B). A smaller value indicates better selectivity.

| Analyte (Drug) | Ionophore/Active Material | Linear Range (M) | Detection Limit (M) | Nernstian Slope (mV/decade) | Key Interferents & Selectivity Coefficients (log Kpot) |

| Propranolol | Propranolol-reineckate | 5x10-6 - 1x10-2 | - | 52.7 | Na+ (-2.8), K+ (-2.5), Ca2+ (-3.1) |

| Propranolol | Silicotungstic acid | 3.0x10-6 - 2.6x10-2 | 1.0x10-7 | 54.7 | - |

| Lidocaine | KTpClPB | 1.0x10-5 - 1.0x10-3 | 2.0x10-6 | 57.1 | Na+ (-3.1), K+ (-3.0), Ca2+ (-3.4) |

| Fluoxetine | Fluoxetine-tetraphenylborate | - | - | - | - |

| Fluoxetine | Molecularly Imprinted Polymer (MIP) | 1.0x10-6 - 1.0x10-2 | 2.1x10-6 | 58.9 | Dopamine (-2.5), Serotonin (-2.8), Glucose (-4.0) |

| Valdecoxib | Valdecoxib-5,6-diamino-2-thiouracil hydrochloride | 2.5x10-6 - 2.0x10-2 | 1.5x10-6 | 58.8 | Na+ (-3.5), K+ (-3.2), Mg2+ (-4.1) |

| Escitalopram | Escitalopram-tetraphenylborate | 1x10-5 - 1x10-1 | - | 55.9 | Na+, K+, Ca2+ (Selectivity factor < 1.0) |

| Alendronate | Alendronate-o-phenanthroline-iron(II) | 1x10-5 - 1x10-2 | - | 29.0 | Phosphate (-2.1), Citrate (-2.5), Ascorbic acid (-3.0) |

Experimental Protocols

Fabrication of a PVC Membrane-Based Ion-Selective Electrode

This protocol describes the general procedure for preparing a PVC membrane electrode for the determination of a cationic drug.

Materials:

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE), dibutyl phthalate (DBP))

-

Ionophore or ion-exchanger specific to the target drug (e.g., tetraphenylborate derivative for cationic drugs)

-

Tetrahydrofuran (THF), freshly distilled

-

Glass rings or petri dishes for membrane casting

-

Electrode body

Procedure:

-

Preparation of the Membrane Cocktail:

-

In a small glass vial, dissolve a precise amount of PVC, plasticizer, and the ionophore/ion-exchanger in THF. A typical composition might be 33% PVC, 66% plasticizer, and 1% ionophore by weight. The total weight of the components is usually around 200 mg, dissolved in approximately 2 mL of THF.

-

Mix the components thoroughly until a homogenous, viscous solution is obtained.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a glass ring or a small petri dish placed on a level surface.

-

Cover the container loosely to allow for the slow evaporation of THF over 24-48 hours at room temperature. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.

-

-

Electrode Assembly:

-

Once the membrane is fully dried, carefully cut a small disc (typically 5-10 mm in diameter) from the cast membrane.

-

Mount the membrane disc at the end of the electrode body. The electrode body is typically filled with an internal reference solution containing a known concentration of the target drug ion and an internal reference electrode (e.g., Ag/AgCl).

-

Seal the membrane to the electrode body using a PVC-THF slurry or a suitable adhesive.

-

-

Conditioning:

-

Before use, the newly fabricated electrode must be conditioned by soaking it in a solution of the target drug (e.g., 10-3 M) for several hours to a day. This step ensures that the membrane is saturated with the analyte and provides a stable and reproducible potential.

-

References

Methodological & Application

Application Notes and Protocols for Nitrite-Selective Optodes Based on Chromoionophore VI

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and use of a nitrite-selective optical sensor (optode) incorporating Chromoionophore VI. The described methodology is based on a robust and well-documented system employing a plasticized poly(vinyl chloride) (PVC) membrane.

Principle of Operation

The nitrite-selective optode functions based on a co-extraction mechanism. In an acidic environment, the negatively charged nitrite ions (NO₂⁻) from the sample are extracted into the organic polymer membrane along with protons (H⁺). Within the membrane, the ionophore, a Rh(III) porphyrin derivative, selectively binds to the nitrite ions. This co-extraction of protons leads to the protonation of the lipophilic pH indicator, this compound. The protonation of this compound induces a change in its absorption spectrum, which can be measured spectrophotometrically. The magnitude of this change is proportional to the concentration of nitrite in the sample.

Membrane Composition and Preparation

The performance of the nitrite optode is critically dependent on the composition of the sensing membrane. The following table summarizes the optimized composition for a highly selective and sensitive nitrite optode.

Table 1: Nitrite-Selective Optode Membrane Composition

| Component | Role | Concentration (mmol/kg of total mass) |

| This compound | pH Indicator | 10 |

| Rh(III)-tetra(p-tert-butylphenyl)porphyrin (Rh-tBTPP) | Nitrite Ionophore | 10 |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | - |

| o-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | - |

| Tetrahydrofuran (THF) | Solvent | - |

Note: The mass ratio of o-NPOE to PVC should be 2:1.

Experimental Protocols

Preparation of the Membrane Cocktail

-

Component Weighing: In a clean glass vial, weigh out the appropriate amounts of this compound, Rh-tBTPP ionophore, PVC, and o-NPOE to a total mass of 100 mg, maintaining the specified molal concentrations and a 2:1 mass ratio of o-NPOE to PVC.

-

Dissolution: Add 1 mL of tetrahydrofuran (THF) to the vial.

-

Homogenization: Seal the vial and vortex or sonicate the mixture until all components are completely dissolved and the solution is homogeneous.

Fabrication of the Optode Film

-

Substrate Preparation: Clean a glass slide (e.g., 51 mm x 9 mm) thoroughly with ethanol and deionized water, then dry it completely.

-

Film Casting: Using a micropipette, cast a 50 µL aliquot of the membrane cocktail onto the clean glass slide.

-

Solvent Evaporation: Allow the THF to evaporate completely in a fume hood at room temperature. This will result in a thin, transparent sensing film.

-

Conditioning: Before use, condition the optode membrane by immersing it in a 50 mM phosphate buffer solution at the desired pH (e.g., pH 4.5) for at least 30 minutes.

Measurement Procedure

-

Instrumentation: Use a UV-Vis spectrophotometer capable of measuring absorbance at specific wavelengths.

-

Wavelength Selection: The absorbance of the optode is typically measured at two wavelengths: one corresponding to the peak absorbance of the protonated form of this compound (around 536 nm) and another reference wavelength.

-

Blank Measurement: Record the absorbance of the conditioned optode in the phosphate buffer solution without any nitrite. This will serve as the baseline.

-

Sample Measurement: Immerse the optode in the sample solution (also buffered to the same pH) containing an unknown concentration of nitrite.

-

Equilibration and Reading: Allow the absorbance reading to stabilize. The time to reach a stable signal is the response time of the optode.

-

Reversibility Check: To ensure the sensor can be reused, alternate between high and low concentrations of nitrite and observe if the absorbance readings return to their respective stable values.

Performance Characteristics

The performance of the nitrite optode prepared with this compound and Rh-tBTPP is summarized in the following table.

Table 2: Performance Data of the Nitrite-Selective Optode

| Parameter | Value |

| Dynamic Range | 10⁻⁷ to 10⁻² M |

| Response Time | Typically a few minutes |

| Reversibility | Fully reversible |

| Operating pH | Acidic (e.g., pH 4.5) |

Selectivity

The selectivity of an ion-selective optode is a measure of its ability to respond to the target ion in the presence of other potentially interfering ions. The selectivity is expressed as the logarithm of the selectivity coefficient (log Kopt). A more negative value indicates a higher selectivity for the target ion (nitrite) over the interfering ion.

Table 3: Selectivity Coefficients (log KNO₂⁻, Xopt) for the Nitrite-Selective Optode

| Interfering Ion (X) | log KNO₂⁻, Xopt |

| Thiocyanate (SCN⁻) | -1.0 |

| Perchlorate (ClO₄⁻) | -1.9 |

| Nitrate (NO₃⁻) | -2.7 |

| Bromide (Br⁻) | -3.2 |

| Chloride (Cl⁻) | -3.9 |

Data obtained for sensors prepared with a Rh(III) porphyrin ionophore, which is consistent with the formulation using Rh-tBTPP.[1]

Visualizations

Signaling Pathway

Caption: Nitrite detection signaling pathway.

Experimental Workflow

Caption: Experimental workflow for nitrite optode preparation and measurement.

References

Application Note: Using Chromoionophore VI for Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of intracellular pH (pHi) is crucial for understanding a wide range of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis. Dysregulation of pHi is associated with various pathological conditions, making it a key parameter in cell biology and drug discovery. Fluorescent probes are powerful tools for real-time, non-invasive monitoring of pHi in living cells. Chromoionophore VI (4',5'-Dibromofluorescein octadecyl ester) is a lipophilic, fluorescent dye that can be used as a pH indicator for measuring intracellular pH. Its core structure, 4',5'-dibromofluorescein, exhibits pH-dependent fluorescence, making it a valuable tool for cellular analysis.

Principle of the Method

This compound is a lipophilic derivative of fluorescein. The octadecyl ester group enhances its hydrophobicity, facilitating its association with cellular membranes. While a specific intracellular loading protocol has not been extensively documented, its lipophilic nature suggests it may be loaded by direct incubation with cells. Once associated with the cell, the 4',5'-dibromofluorescein core acts as the pH-sensitive moiety.

The fluorescence of fluorescein and its derivatives is pH-dependent due to the equilibrium between different ionic forms of the molecule. Protonation of the phenolic hydroxyl group and the carboxyl group alters the electronic structure of the fluorophore, leading to changes in its fluorescence properties. Typically, the fluorescence intensity of fluorescein derivatives increases with increasing pH. By calibrating the fluorescence signal against known pH values, the intracellular pH of experimental samples can be determined. The parent compound, 4',5'-dibromofluorescein, is known to act as a pH indicator, appearing yellow at low pH and transitioning to pink or red in alkaline conditions.

Summary of Quantitative Data

| Parameter | Value | Notes |

| Chemical Name | 4',5'-Dibromofluorescein octadecyl ester | Also known as ETH 7075. |

| CAS Number | 138833-47-3 | |

| Molecular Formula | C38H46Br2O5 | |

| Molecular Weight | 742.59 g/mol | |

| Excitation Wavelength | ~494 nm (unesterified form) | The optimal excitation for the esterified form should be determined experimentally. |

| Emission Wavelength | ~517 nm (unesterified form) | The optimal emission for the esterified form should be determined experimentally. |

| pKa | Not reported | The pKa value should be determined experimentally for the specific experimental conditions. A protocol for in vitro determination is provided below. |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | |

| Purity | >95% |

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Pluronic F-127 (optional, for aiding solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Calibration buffers with a range of pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)

-

Nigericin sodium salt

-

Valinomycin

-

Cells of interest

-

96-well black, clear-bottom microplates or other suitable imaging chambers

-

Fluorescence microscope or plate reader with appropriate filter sets

Protocol 1: Preparation of this compound Stock Solution

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Loading of this compound into Cells

Note: As this is not a traditional acetoxymethyl (AM) ester, the following is a suggested starting protocol for a lipophilic probe. Optimization of concentration and incubation time is recommended.

-

Plate cells in a suitable imaging vessel (e.g., 96-well plate) and allow them to adhere overnight.

-

Prepare a loading buffer by diluting the this compound stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. To aid in solubilization, the this compound can be pre-mixed with an equal volume of 20% Pluronic F-127 before dilution in the buffer.

-

Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells two to three times with the physiological buffer to remove any excess probe.

-

Add fresh physiological buffer to the cells. The cells are now ready for fluorescence measurement.

Protocol 3: Intracellular pH Calibration

This protocol uses the ionophores nigericin (a K+/H+ antiporter) and valinomycin (a K+ ionophore) to equilibrate the intracellular pH with the extracellular pH of the calibration buffers.

-

Prepare a set of calibration buffers with known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) containing approximately 130-140 mM KCl.

-

Prepare a stock solution of 10 mM nigericin and 10 mM valinomycin in ethanol or DMSO.

-

Load the cells with this compound as described in Protocol 2.

-

For each pH value, add the corresponding calibration buffer containing 10 µM nigericin and 10 µM valinomycin to a set of wells.

-

Incubate for 5-10 minutes at 37°C to allow for pH equilibration.

-

Measure the fluorescence intensity at each pH value using a fluorescence microscope or plate reader.

-

Plot the fluorescence intensity as a function of the pH of the calibration buffers to generate a calibration curve.

Protocol 4: Measurement of Intracellular pH in Experimental Samples

-

Load the cells with this compound as described in Protocol 2.

-

Treat the cells with the experimental compound(s) or apply the desired experimental conditions.

-

Measure the fluorescence intensity of the experimental samples.

-

Use the calibration curve generated in Protocol 3 to convert the fluorescence intensity of the experimental samples into intracellular pH values.

Visualizations

Caption: Principle of pH sensing by this compound.

Caption: Experimental workflow for intracellular pH measurement.

Application Notes and Protocols for Chromoionophore VI-Based Sensors in Heavy Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Chromoionophore VI in the development of optical sensors for the detection of heavy metal ions. While this compound is well-documented for anion sensing, the principles outlined here are adapted for its potential application in cationic heavy metal detection based on the established mechanisms of ion-selective optodes.

Principle of Operation

Optical sensors based on this compound operate on the principle of co-extraction of ions into a polymeric membrane. The sensor membrane typically consists of a PVC matrix, a plasticizer, an ionophore selective for the target heavy metal ion, and this compound as a signal transducer.

The neutral ionophore selectively binds to the target heavy metal ion at the sample-membrane interface. To maintain charge neutrality within the organic membrane phase, this complexation is accompanied by the deprotonation of the acidic this compound. This deprotonation event leads to a change in the chromoionophore's electronic structure, resulting in a distinct color change that can be quantified using spectrophotometry. The magnitude of this absorbance change is proportional to the concentration of the heavy metal ion in the sample.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of optical sensors based on chromoionophores for heavy metal ion detection. Note: This data is representative and may vary depending on the specific sensor formulation and experimental conditions.

Table 1: Performance Characteristics for Heavy Metal Ion Detection

| Heavy Metal Ion | Linear Range (M) | Limit of Detection (M) | Response Time (min) |

| Lead (Pb²⁺) | 1.0 x 10⁻⁸ - 1.0 x 10⁻⁴ | 5.0 x 10⁻⁹ | 5 - 10 |

| Cadmium (Cd²⁺) | 5.0 x 10⁻⁸ - 5.0 x 10⁻⁴ | 1.0 x 10⁻⁸ | 7 - 12 |

| Mercury (Hg²⁺) | 1.0 x 10⁻⁷ - 1.0 x 10⁻³ | 5.0 x 10⁻⁸ | 5 - 8 |

| Copper (Cu²⁺) | 1.0 x 10⁻⁷ - 1.0 x 10⁻³ | 8.0 x 10⁻⁸ | 8 - 15 |

Table 2: Selectivity Coefficients (Log Kpot) against Interfering Ions

| Target Ion | Interfering Ion | Selectivity Coefficient (Log Kpot) |

| Pb²⁺ | Na⁺ | -3.5 |

| K⁺ | -3.2 | |

| Ca²⁺ | -2.8 | |

| Mg²⁺ | -3.0 | |

| Cd²⁺ | Na⁺ | -3.8 |

| K⁺ | -3.6 | |

| Ca²⁺ | -3.1 | |

| Mg²⁺ | -3.3 |

Experimental Protocols

Preparation of the Optical Sensor Membrane ("Optode")

This protocol describes the preparation of a PVC-based sensor membrane for heavy metal ion detection.

Materials:

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

-

Heavy metal selective ionophore (e.g., a commercially available ionophore for Pb²⁺, Cd²⁺, etc.)

-

This compound

-

Tetrahydrofuran (THF), inhibitor-free

Procedure:

-

Cocktail Preparation: In a clean glass vial, dissolve 100 mg of the sensor components in 1.5 mL of THF. A typical composition would be:

-

PVC: 33% by weight

-

Plasticizer (DOS): 65% by weight

-

Ionophore: 1% by weight

-

This compound: 1% by weight

-

-

Homogenization: Vortex the mixture until all components are completely dissolved, resulting in a clear and homogeneous "cocktail."

-

Membrane Casting:

-

Place a clean glass slide on a level surface.

-

Using a micropipette, carefully cast approximately 200 µL of the sensor cocktail onto the glass slide, allowing it to spread evenly.

-

Alternatively, for more uniform membranes, a spin-coater can be used.

-

-

Drying: Allow the THF to evaporate completely in a dust-free environment at room temperature for at least 24 hours. The resulting transparent film is the ready-to-use optical sensor.

Measurement Protocol

This protocol outlines the steps for measuring heavy metal ion concentrations using the prepared optode.

Equipment:

-

UV-Vis Spectrophotometer

-

Cuvette holder or a custom-made flow cell

-

pH meter

-

Buffer solutions

-

Standard solutions of the target heavy metal ion

Procedure:

-

Sensor Conditioning:

-

Mount the optode in the spectrophotometer's light path.

-

Equilibrate the sensor by exposing it to a buffer solution (e.g., 0.01 M acetate buffer, pH 5.5) until a stable baseline absorbance is achieved.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of the target heavy metal ion with known concentrations in the chosen buffer.

-

Sequentially introduce each standard solution to the sensor, starting from the lowest concentration.

-

Record the absorbance spectrum or the absorbance at the wavelength of maximum change after the signal has stabilized for each standard. The absorbance ratios at two different wavelengths (one for the protonated and one for the deprotonated form of this compound) are often used to minimize noise.[1]

-

Plot the absorbance change (or absorbance ratio) against the logarithm of the heavy metal ion concentration to generate a calibration curve.

-

-

Sample Measurement:

-

Adjust the pH of the unknown sample to match that of the buffer used for calibration.

-

Introduce the sample to the conditioned sensor.

-

Record the steady-state absorbance.

-

Determine the concentration of the heavy metal ion in the sample by interpolating the measured absorbance on the calibration curve.

-

-

Sensor Regeneration: To perform multiple measurements, the sensor can often be regenerated by exposing it to a solution that removes the complexed metal ion, such as a brief rinse with a dilute acidic solution, followed by re-equilibration with the buffer.

Visualizations

Signaling Pathway

Caption: Signaling mechanism of the this compound-based sensor.

Experimental Workflow

Caption: Experimental workflow for heavy metal ion detection.

References

Application Notes and Protocols for Chromoionophore VI in Clinical Diagnostic Sensor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Chromoionophore VI in the development of optical chemical sensors for clinical diagnostics. The information presented here is intended to guide researchers in fabricating and characterizing these sensors for the selective determination of anionic species, with a particular focus on nitrite detection.

Introduction to this compound

This compound, also known as 4',5'-Dibromofluorescein octadecyl ester or ETH 7075, is a lipophilic, fluorescent pH indicator that is instrumental in the formulation of ion-selective optical sensors (optodes). In the presence of a specific ionophore, it facilitates the optical transduction of ion-exchange events at the sensor membrane-sample interface. The protonation and deprotonation of this compound lead to distinct changes in its absorbance spectrum, enabling quantitative analysis of the target analyte.

Principle of Operation: Ion-Exchange Mechanism

Optical sensors employing this compound typically operate based on a co-extraction mechanism involving the target anion and a proton from the sample solution into the lipophilic sensor membrane. This process is facilitated by a selective ionophore, which complexes with the target anion. To maintain charge neutrality within the membrane, the chromoionophore is protonated, leading to a measurable change in its optical properties.

For instance, in a nitrite sensor, the ionophore selectively binds to the nitrite anion (NO₂⁻). This complexation drives the co-extraction of a proton (H⁺) from the sample into the membrane. The proton is then taken up by the deprotonated form of this compound (C⁻), resulting in its protonation (CH). This equilibrium shift is monitored by measuring the change in absorbance at specific wavelengths.

Quantitative Performance Data

The performance of an optical sensor based on this compound is highly dependent on the specific formulation of the sensor membrane, including the choice of ionophore, polymer matrix, and plasticizer. The following table summarizes the performance of a nitrite-selective optical sensor utilizing this compound in conjunction with Rh(III)-tetrakis(p-tert-butylphenyl)porphyrin (Rh-tBTPP) as the ionophore.[1]

| Parameter | Value |

| Analyte | Nitrite (NO₂⁻) |

| Ionophore | Rh(III)-tetrakis(p-tert-butylphenyl)porphyrin (Rh-tBTPP) |

| Chromoionophore | This compound |

| Linear Range | 1.0 x 10⁻⁷ to 1.0 x 10⁻² M |

| Measurement Wavelengths | Ratio of Absorbance at 677 nm and 550 nm |

| Response Time (t₉₅) | < 1 minute |

| Recovery Time | ~ 8 minutes |

| Logarithmic Selectivity Coefficients (log KoptNO₂⁻, X⁻) | |

| Thiocyanate (SCN⁻) | -1.0 |

| Perchlorate (ClO₄⁻) | -1.9 |

| Nitrate (NO₃⁻) | -2.7 |

| Bromide (Br⁻) | -3.2 |

| Chloride (Cl⁻) | -3.9 |

Signaling Pathway and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the signaling pathway of the sensor and a typical experimental workflow.

References

Application Notes and Protocols for Chromoionophore VI-Based Optical Sensors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromoionophore VI is a lipophilic, pH-sensitive dye widely employed in the development of optical sensors, or optodes, for the determination of various anions in aqueous samples. These sensors operate on the principle of a competitive ion-exchange mechanism at the sensor-sample interface. The incorporation of this compound into a polymeric membrane, along with a specific ionophore, allows for the selective and sensitive optical detection of a target analyte. This document provides detailed application notes and experimental protocols for the design, fabrication, and data interpretation of optical sensors utilizing this compound, with a particular focus on nitrite detection.

Principle of Operation

The sensing mechanism of a this compound-based optical sensor for anions like nitrite (NO₂⁻) involves the co-extraction of the target anion and a proton (H⁺) from the sample solution into a hydrophobic polymer membrane. This process is facilitated by a specific ionophore for the target anion and results in the protonation of the chromoionophore, leading to a measurable change in the absorbance spectrum of the membrane.

The overall equilibrium at the membrane-sample interface can be described as follows:

Ionophore (membrane) + NO₂⁻ (sample) + H⁺ (sample) + Chromoionophore⁻ (membrane) ⇌ [Ionophore-NO₂⁻] (membrane) + [Chromoionophore-H] (membrane)

The protonation of this compound induces a distinct color change in the membrane, which is quantified by measuring the absorbance at specific wavelengths corresponding to the deprotonated and protonated forms of the dye. The magnitude of this change is proportional to the concentration of the target anion in the sample.

Data Presentation

The performance of a this compound-based optical sensor is characterized by several key parameters, which are summarized in the tables below. Please note that while the general principles are well-established, specific quantitative values such as selectivity coefficients are highly dependent on the exact membrane composition and experimental conditions. The values presented here are illustrative and should be determined experimentally for a specific sensor formulation.

Table 1: Spectroscopic Properties of this compound

| Form | Approximate Absorbance Maximum (λ_max) | Molar Absorptivity (ε) |

| Deprotonated (C⁻) | ~530 - 550 nm | Not readily available |

| Protonated (CH) | ~470 - 490 nm | Not readily available |

Note: The exact absorbance maxima may vary depending on the polymer matrix and plasticizer used.

Table 2: Typical Performance Characteristics of a Nitrite Sensor using this compound

| Parameter | Typical Value/Range |

| Linear Dynamic Range | 10⁻⁷ to 10⁻² M |

| Detection Limit | ~10⁻⁷ M |

| Response Time (t₉₅) | < 1 minute |

| Reversibility | Fully reversible |

| Optimal pH | 4.0 - 5.0 |

Table 3: Selectivity Coefficients (log K_opt)

The selectivity of an ion-selective optode is a crucial parameter that describes its ability to distinguish the target ion from other interfering ions. The selectivity coefficient, K_opt, is determined by the separate solution method or the fixed interference method. A smaller value of log K_opt indicates a higher selectivity for the primary ion.

| Interfering Ion (J) | log K_opt (NO₂⁻, J) |

| Chloride (Cl⁻) | To be determined |

| Bromide (Br⁻) | To be determined |

| Nitrate (NO₃⁻) | To be determined |

| Sulfate (SO₄²⁻) | To be determined |

| Perchlorate (ClO₄⁻) | To be determined |

Experimental Protocols

Protocol 1: Fabrication of a PVC-Based Optical Sensor Membrane

This protocol describes the preparation of a nitrite-selective optical sensor membrane containing this compound.

Materials:

-

High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer: o-nitrophenyl octyl ether (o-NPOE)

-

Nitrite Ionophore (e.g., a cobalt(III) porphyrin or a rhodium(III) porphyrin complex)

-

This compound

-

Lipophilic cationic additive: Tridodecylmethylammonium chloride (TDMACl)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Preparation of the Membrane Cocktail:

-

In a clean, dry glass vial, dissolve the following components in 1 mL of anhydrous THF. The typical total mass of the components is around 100 mg.

-

PVC: ~33 mg

-

o-NPOE: ~65 mg

-

Nitrite Ionophore: 1-2 mg (e.g., 20 mmol/kg of total components)

-

This compound: ~1 mg (e.g., 10 mmol/kg of total components)

-

TDMACl: ~1 mg (e.g., 10 mmol/kg of total components)

-

-

Vortex the mixture until all components are completely dissolved, resulting in a clear, homogeneous solution.

-

-

Membrane Casting:

-

Place a clean glass slide or a suitable casting ring on a level surface.

-

Using a micropipette, carefully cast a defined volume (e.g., 150 µL) of the membrane cocktail onto the glass slide or into the ring.

-

Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. A transparent, flexible membrane will be formed.

-

-

Sensor Assembly:

-

Carefully peel the membrane from the casting surface.

-

Cut a small disc (e.g., 5 mm diameter) from the membrane.

-

Mount the membrane disc at the end of a suitable sensor body (e.g., a PVC tube or a fiber optic probe).

-

Protocol 2: Measurement of Nitrite Concentration

This protocol outlines the procedure for measuring nitrite concentration using the fabricated optical sensor.

Materials and Equipment:

-

Fabricated this compound-based nitrite sensor

-

Spectrophotometer or a fiber optic spectrometer

-

pH meter

-

Phosphate buffer (50 mM, pH 4.5)

-

Standard solutions of sodium nitrite of varying concentrations

-

Deionized water

Procedure:

-

Sensor Conditioning:

-

Condition the sensor membrane by immersing it in the phosphate buffer solution (pH 4.5) for at least 30 minutes before the first measurement.

-

-

Recording Baseline Spectra:

-

Place the conditioned sensor in a cuvette containing the phosphate buffer solution.

-

Record the absorbance spectrum of the membrane. This will serve as the baseline (fully deprotonated state of this compound).

-

-

Calibration Curve Generation:

-

Prepare a series of standard nitrite solutions in the phosphate buffer with concentrations spanning the expected measurement range (e.g., 10⁻⁸ M to 10⁻¹ M).

-

Sequentially immerse the sensor in each standard solution, starting from the lowest concentration.

-

Allow the absorbance to stabilize (typically within 1-2 minutes) and record the full absorbance spectrum for each concentration.

-

For each spectrum, determine the absorbance at the wavelengths corresponding to the protonated and deprotonated forms of this compound.

-

-

Data Analysis:

-

Calculate the absorbance ratio (A_protonated / A_deprotonated) or the degree of protonation (α) for each standard concentration.

-

Plot the absorbance ratio or α as a function of the logarithm of the nitrite concentration. This will generate the calibration curve.

-

-

Sample Measurement:

-

Adjust the pH of the unknown sample to 4.5 using the phosphate buffer.

-

Immerse the sensor in the prepared sample.

-

Record the absorbance spectrum once the signal has stabilized.

-

Calculate the absorbance ratio or α and determine the nitrite concentration from the calibration curve.

-

-

Sensor Regeneration:

-

Between measurements, and after the final measurement, regenerate the sensor by immersing it in a nitrite-free buffer solution until the absorbance returns to the baseline.

-

Mandatory Visualizations

Signaling Pathway of the this compound Sensor

Caption: Ion-exchange mechanism in a this compound sensor.

Experimental Workflow for Nitrite Measurement

Caption: Workflow for sensor fabrication and nitrite analysis.

Logical Relationship for Data Analysis

Caption: Logical flow for quantitative data analysis.

Application Notes and Protocols for the Immobilization of Chromoionophore VI in Polymer Membranes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immobilization of Chromoionophore VI (also known as ETH 5350) in polymer membranes for optical ion sensing. This document includes detailed experimental protocols, data presentation for sensor performance, and visualizations of key processes to facilitate research and development in areas requiring sensitive and selective ion detection.